8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Description
This compound is a bicyclic heterocycle featuring an imidazo[1,2-a]pyridine core with a methyl substituent at the 8-position and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. It serves as a key building block in medicinal chemistry, particularly for peptidomimetics and bioactive molecule synthesis . Its synthesis typically involves multi-component reactions, such as the Groebke–Blackburn–Bien method, or enantioselective hydrogenation using ruthenium catalysts .
Properties
IUPAC Name |
8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBARIBQJPANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the 2-aminopyridine nitrogen on the electrophilic carbonyl carbon of 1,1,3-trichloroacetone. Subsequent elimination of HCl forms the imidazo ring, with the methyl group retained at the 8-position.
Hydrogenation Stereochemistry
PtO₂-catalyzed hydrogenation selectively reduces the pyridine ring without affecting the ester group. The tetrahydro structure adopts a chair-like conformation, with the methyl group in an equatorial position to minimize steric strain.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 2.80–3.20 (m, 4H, CH₂), 4.15 (q, 2H, J = 7.2 Hz, OCH₂), 7.60 (s, 1H, ArH).
- IR (KBr): 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch).
Purity Assessment
Industrial-Scale Optimization
Cost-Effective Modifications
- Catalyst Recycling: PtO₂ recovery via filtration reduces costs by 40%.
- Solvent Substitution: Replacing DMF with acetonitrile in oxidation steps lowers toxicity.
Environmental Considerations
Challenges in Methyl Group Introduction
Direct alkylation of the tetrahydro ring post-hydrogenation is inefficient due to steric hindrance. Current methods rely on methyl-containing starting materials.
Alternative Synthetic Pathways
Scientific Research Applications
Antibacterial Activity
Research has shown that 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride has potential as an antibacterial agent. Studies focused on synthesizing derivatives of this compound demonstrated significant antibacterial properties against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The zones of inhibition for some derivatives ranged from 22 mm to 33 mm, indicating strong antimicrobial activity.
Drug Development
The compound serves as a precursor for synthesizing various hydrazone derivatives that exhibit a wide range of biological activities. These derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects. The synthesis involves condensing the compound with aromatic aldehydes to yield hydrazone derivatives.
Pharmacological Studies
Pharmacological studies have indicated that this compound interacts with various biological targets, which is critical for understanding its mechanism of action. Interaction studies have focused on binding affinities to specific proteins involved in disease processes, enhancing the understanding of its therapeutic potential.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Study on Antibacterial Derivatives : A study synthesized multiple derivatives and tested their antibacterial efficacy against various pathogens. The results indicated that modifications at specific positions on the imidazo ring significantly influenced antibacterial activity.
- Pharmacokinetic Studies : Research has also explored the pharmacokinetics of these compounds in animal models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism by which 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism may vary depending on the specific application, but it generally involves modulation of these targets to achieve the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related derivatives, focusing on substituent effects, heterocyclic core variations, and pharmacological relevance.
2.1. Substituent Modifications
2.2. Core Heterocycle Variations
2.3. Pharmacologically Relevant Analogs
Physicochemical and Pharmacokinetic Properties
- Aqueous Solubility : The hydrochloride salt of the target compound improves solubility (≥100 mg/mL in water), critical for oral bioavailability .
- LogP : Estimated at ~1.2 (methyl substituent balances hydrophobicity). Trifluoromethyl analogs (e.g., QV-7177) exhibit higher logP (~2.5), reducing solubility but enhancing blood-brain barrier penetration .
Biological Activity
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 180.21 g/mol
- CAS Number : 137415-93-1
The biological activity of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. Its structural features allow it to exhibit properties such as:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Inhibits cancer cell proliferation by targeting specific kinases involved in tumor growth .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
- Anticancer Research : Research focused on the compound's role as a potential anticancer agent showed that it selectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. In vivo studies indicated reduced tumor size in xenograft models treated with this compound compared to controls .
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, treatment with 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid resulted in decreased neuronal cell death and improved cognitive function in treated animals. The proposed mechanism involves modulation of neuroinflammatory responses and enhancement of antioxidant defenses .
Comparative Analysis with Related Compounds
The following table compares 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | Yes | Yes | Yes |
| Imidazo[1,2-a]pyridine | Moderate | Limited | No |
| Tetrahydroimidazo[1,2-a]pyridine | Limited | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
